

Application Notes and Protocols for Spectrophotometric Quantification of Imazethapyr Ammonium

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Compound of Interest

Compound Name: *Imazethapyr ammonium*

CAS No.: 101917-66-2

Cat. No.: B169617

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Introduction: The Analytical Imperative for Imazethapyr Ammonium

Imazethapyr ammonium, a potent imidazolinone herbicide, is widely utilized for the selective control of broadleaf and grassy weeds in various agricultural settings.[1][2] Its mode of action involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] Given its agricultural significance and the need to monitor its presence in formulations, environmental samples, and to ensure product quality, robust and accessible analytical methods for its quantification are paramount.

This document provides detailed application notes and validated protocols for two distinct spectrophotometric methods for the quantification of **Imazethapyr ammonium**: a direct Ultraviolet (UV) Spectrophotometric method and a colorimetric method. These methods offer a balance of simplicity, speed, and sensitivity, making them suitable for a wide range of laboratory settings. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating

systems in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Chemical Profile of Imazethapyr

- Chemical Name: 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid[1][8]
- Molecular Formula: C₁₅H₁₉N₃O₃[8]
- Molecular Weight: 289.33 g/mol [8]
- Structure: Imazethapyr is a chiral molecule with a structure that includes a pyridine ring and an imidazolinone ring system, which are the primary chromophores responsible for its UV absorbance.[9][10][11]

Method 1: Direct Ultraviolet (UV) Spectrophotometry Principle and Expertise-Driven Insights

Direct UV spectrophotometry is a non-destructive and rapid method for quantifying compounds that inherently absorb light in the UV-Visible spectrum. Imazethapyr's aromatic pyridine and imidazolinone rings contain π -electron systems that absorb UV radiation at specific wavelengths. While High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for Imazethapyr analysis, operating at wavelengths around 240-254 nm, direct UV spectrophotometry can be employed for routine analysis of relatively pure samples, such as pharmaceutical formulations.

The choice of solvent is critical to ensure the analyte is fully solubilized and does not interact in a way that shifts the absorbance maximum or causes degradation. Based on solubility data, methanol is an excellent choice as it dissolves Imazethapyr readily and is transparent in the far-UV region.[8] The method's suitability is contingent on the absence of interfering substances that also absorb at the analytical wavelength. Therefore, this method is best applied in quality control settings for formulated products where the excipients are known not to interfere.

Experimental Protocol

1. Instrumentation:

- A calibrated UV-Visible spectrophotometer with a quartz cuvette of 1 cm path length.

2. Reagents and Materials:

- **Imazethapyr Ammonium** analytical standard of known purity.
- Methanol (HPLC grade).
- Volumetric flasks (Class A).
- Pipettes (calibrated).

3. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh approximately 10 mg of **Imazethapyr Ammonium** analytical standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve the standard in approximately 50 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
- Bring the flask to volume with methanol and mix thoroughly.

4. Preparation of Working Standard Solutions and Calibration Curve:

- Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
- Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λ_{max}), determined to be approximately 240 nm, against a methanol blank.
- Plot a calibration curve of absorbance versus concentration. The curve should be linear, with a correlation coefficient (R^2) \geq 0.999.

5. Sample Preparation:

- For a formulated product, accurately weigh a portion of the sample equivalent to approximately 10 mg of **Imazethapyr Ammonium**.

- Transfer to a 100 mL volumetric flask and follow the dissolution procedure described for the standard stock solution.
- Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
- Dilute the filtered solution with methanol to a concentration that falls within the linear range of the calibration curve.

6. Quantification:

- Measure the absorbance of the prepared sample solution at 240 nm.
- Calculate the concentration of **Imazethapyr Ammonium** in the sample using the equation of the line from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

A summary of the validation parameters for this method is presented in the table below.

Parameter	Specification
Linearity	$R^2 \geq 0.999$ over the range of 2-20 µg/mL
Accuracy	98-102% recovery
Precision (RSD)	$\leq 2\%$
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally
Specificity	Demonstrated by comparing the spectra of the analyte with and without potential interfering substances.

Method 2: Colorimetric Quantification

Principle and Expertise-Driven Insights

This colorimetric method offers an alternative to UV spectrophotometry and is particularly useful for samples with complex matrices that may contain UV-absorbing interferences. The

method is based on the reaction of the amino group of the imidazolinone moiety in Imazethapyr with carbon disulphide in the presence of pyridine to form a dithiocarbamate derivative.[1] This derivative then complexes with copper(I) ions to produce a stable, yellowish-colored complex. [1] The intensity of the color, which is directly proportional to the concentration of Imazethapyr, is measured spectrophotometrically at 375 nm.[1]

The use of microwave irradiation is a critical step to accelerate the reaction, ensuring rapid and complete complex formation.[1] Acetonitrile is used as a solvent due to its ability to dissolve the reactants and the final complex, and its miscibility with the aqueous sample.[1] Pyridine acts as a base to facilitate the formation of the dithiocarbamate. This method's strength lies in its selectivity, as the reaction is specific to the functional group of Imazethapyr, and the measurement is performed in the visible region, where fewer compounds absorb light.

Experimental Protocol

1. Instrumentation:

- UV-Visible spectrophotometer.
- Microwave oven.
- Glass beakers and volumetric flasks (Class A).
- Pipettes (calibrated).

2. Reagents and Materials:

- **Imazethapyr Ammonium** analytical standard.
- Acetonitrile (HPLC grade).
- Carbon Disulphide (AR grade).
- Pyridine (AR grade).
- Copper(I) Perchlorate solution (10^{-2} mol L⁻¹ in acetonitrile).
- Deionized water.

3. Preparation of Standard Stock Solution (10^{-3} mol L⁻¹):

- Prepare a standard stock solution of Imazethapyr in deionized water.

4. Preparation of Calibration Curve:

- In a series of 10 mL volumetric flasks, add aliquots (0.1-2.0 mL) of the standard Imazethapyr stock solution.[1]
- Adjust the volume in each flask to 2 mL with deionized water.
- To each flask, add 1 mL of acetonitrile, one drop (~100 μ L) of carbon disulphide, and one drop (~100 μ L) of pyridine.[1]
- Finally, add 1 mL of the copper(I) perchlorate solution to each flask.[1]
- Place the flasks in a 500 mL beaker containing 200 mL of water and subject them to microwave irradiation for 50 seconds.[1]
- Allow the flasks to cool to room temperature and then bring to volume with acetonitrile.
- Measure the absorbance of the resulting yellow solution at 375 nm against a reagent blank prepared in the same manner but without the Imazethapyr standard.[1]
- Plot a calibration curve of absorbance versus the concentration of Imazethapyr.

5. Sample Preparation:

- Prepare an aqueous solution of the sample containing an unknown concentration of Imazethapyr.
- Take an aliquot of the sample solution and treat it in the same manner as the standards described in step 4.

6. Quantification:

- Measure the absorbance of the prepared sample solution at 375 nm.

- Determine the concentration of Imazethapyr in the sample from the calibration curve.

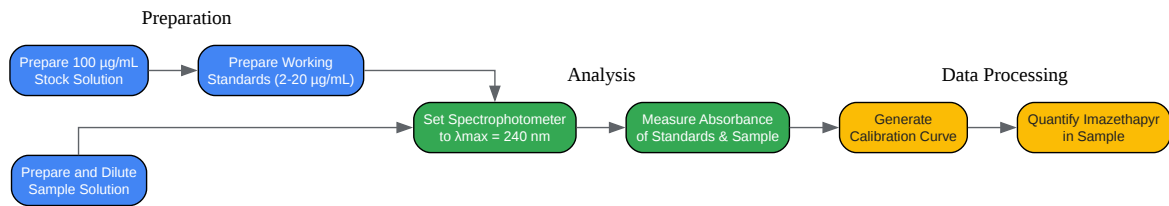
Method Validation and Performance

The performance characteristics of this colorimetric method are summarized below.[1]

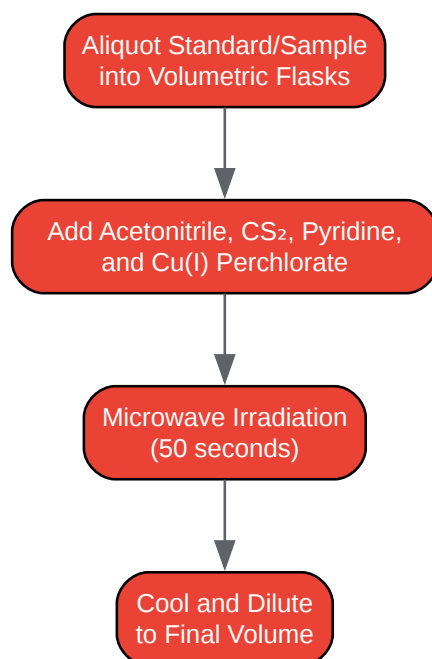
Parameter	Value
Wavelength (λ_{\max})	375 nm
Linearity Range	5.8 - 57.9 $\mu\text{g/mL}$
Molar Absorptivity (ϵ)	$3.4 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$
Sandell's Sensitivity	$0.0850 \mu\text{g cm}^{-2}$
Accuracy (Recovery)	92.6 - 94.7% in spiked water samples
Precision (RSD)	0.90 - 1.06%

Visualizing the Workflow

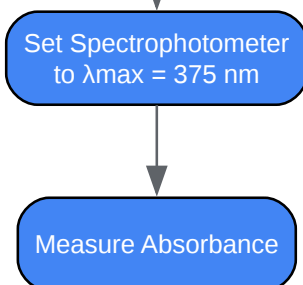
To aid in the understanding and implementation of these protocols, the following diagrams illustrate the experimental workflows.



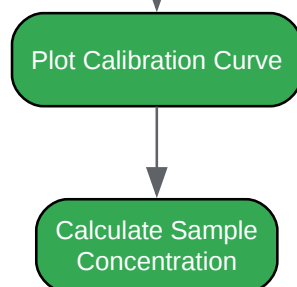
Reaction Mixture Preparation



Spectrophotometric Measurement



Quantification



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Caption: Workflow for the Colorimetric Quantification of Imazethapyr.

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